Methyl 2-(4-(benzyloxy)phenoxy)butanoate

Description

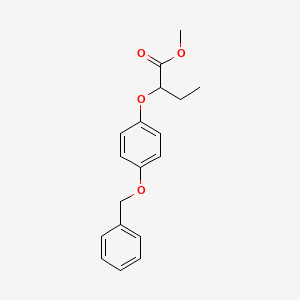

Methyl 2-(4-(benzyloxy)phenoxy)butanoate is a synthetic organic compound characterized by a butanoate ester backbone substituted with a phenoxy group bearing a benzyloxy moiety at the para position.

Properties

CAS No. |

653563-74-7 |

|---|---|

Molecular Formula |

C18H20O4 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

methyl 2-(4-phenylmethoxyphenoxy)butanoate |

InChI |

InChI=1S/C18H20O4/c1-3-17(18(19)20-2)22-16-11-9-15(10-12-16)21-13-14-7-5-4-6-8-14/h4-12,17H,3,13H2,1-2H3 |

InChI Key |

CEVFOLUISGGTFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

From computational similarity analyses (e.g., Tanimoto coefficients), the closest analogs include:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| Methyl 2-(4-(benzyloxy)phenyl)acetate | 40525-65-3 | 0.96 | Shorter alkyl chain (acetate vs. butanoate) |

| Methyl 4-(4-methoxyphenyl)butanoate | 14062-18-1 | 0.91 | Methoxy substitution instead of benzyloxy |

| Ethyl 2-(4-methoxyphenyl)acetate | 68641-16-7 | 0.90 | Ethyl ester and methoxy substitution |

| 2-(4-(Benzyloxy)phenyl)acetic acid | 20637-08-5 | 0.91 | Free carboxylic acid instead of methyl ester |

Key Observations :

- Substituent Effects : The benzyloxy group introduces steric bulk and aromaticity, which could influence binding interactions in enzymatic systems compared to methoxy or unsubstituted analogs .

- Ester vs. Acid : The methyl ester group in the target compound likely increases stability and bioavailability compared to the free carboxylic acid analog .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 2-(4-(benzyloxy)phenoxy)butanoate, and what purification methods are recommended?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-(benzyloxy)phenol with methyl 2-bromobutanoate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours . Post-reaction, purification is typically achieved through column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Recrystallization from ethanol may further enhance purity.

Q. How can the ester and benzyloxy functional groups in this compound be characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : The methyl ester group appears as a singlet (~δ 3.6–3.8 ppm). The benzyloxy group’s aromatic protons resonate at δ 6.8–7.5 ppm, with the benzyl methylene protons (CH₂) as a singlet near δ 5.0 ppm.

- IR : Stretching vibrations for the ester carbonyl (C=O) are observed at ~1720 cm⁻¹, and the benzyl ether (C-O-C) at ~1250 cm⁻¹.

- Mass Spectrometry : The molecular ion peak (M⁺) corresponds to the molecular formula C₁₈H₂₀O₄ (exact mass: 300.13 g/mol), with fragmentation patterns showing loss of the benzyl group (m/z 91) and ester cleavage .

Advanced Research Questions

Q. What experimental challenges arise in optimizing the regioselectivity of this compound synthesis, and how can they be addressed?

- Methodological Answer : Competing side reactions, such as over-alkylation or hydrolysis of the ester group, may reduce yield. Key strategies include:

- Base Selection : Using a mild base (e.g., K₂CO₃ instead of NaOH) minimizes ester hydrolysis .

- Solvent Control : Anhydrous DMF prevents water-mediated side reactions.

- Temperature Modulation : Maintaining temperatures below 100°C avoids thermal degradation of the benzyloxy group.

- Monitoring : Thin-layer chromatography (TLC) at 2-hour intervals ensures reaction progress tracking .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bulky benzyloxy group creates steric hindrance, slowing nucleophilic attacks at the para position. Electronically, the phenoxy group’s oxygen donates electron density via resonance, activating the aromatic ring for electrophilic substitution. For Suzuki-Miyaura coupling, a palladium catalyst (e.g., Pd(PPh₃)₄) and aryl boronic acids can modify the benzene ring, but yields may vary depending on substituent positioning .

Q. What contradictions exist in reported biological activity data for structurally similar compounds, and how can they inform research on this compound?

- Methodological Answer : For analogs like methyl 2-(4-formylphenoxy)butanoate, conflicting data exist regarding enzyme inhibition efficacy (e.g., COX-2 vs. LOX pathways). These discrepancies may stem from assay conditions (pH, substrate concentration) or impurity profiles. Researchers should:

- Validate purity via HPLC (>98%).

- Use standardized enzyme assays (e.g., fluorometric vs. colorimetric).

- Compare results with positive controls (e.g., indomethacin for COX-2) .

Q. How can computational modeling predict the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer : Density functional theory (DFT) calculations can identify electron-rich sites prone to oxidative metabolism (e.g., benzyloxy group). Software like Schrödinger’s ADMET Predictor estimates hepatic clearance rates by simulating cytochrome P450 interactions. Experimental validation via microsomal stability assays (e.g., human liver microsomes) is recommended to correlate in silico predictions with in vitro data .

Critical Analysis of Contradictions

- Synthetic Yield Variability : Industrial-scale methods using continuous flow reactors report yields >85% , while batch processes in academic labs often achieve ≤78%. This gap highlights the need for optimized mixing and heat transfer in batch setups.

- Biological Activity : Structural analogs with trifluoromethyl groups show enhanced activity but poorer solubility, suggesting a trade-off between potency and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.